Tert-butylphenylphosphine borane
Description
Structure
3D Structure of Parent
Properties
CAS No. |
97764-44-8 |
|---|---|
Molecular Formula |
C10H15BP |
Molecular Weight |
177.01 g/mol |
InChI |
InChI=1S/C10H15P.B/c1-10(2,3)11-9-7-5-4-6-8-9;/h4-8,11H,1-3H3; |
InChI Key |
AVSLSKOQWRLQSX-UHFFFAOYSA-N |
Canonical SMILES |
[B].CC(C)(C)PC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butylphenylphosphine Borane and Its P Chirogenic Derivatives
Conventional Synthetic Routes to Secondary Phosphine-Boranes
The synthesis of secondary phosphine-boranes, such as tert-butylphenylphosphine (B1609042) borane (B79455), is predominantly achieved through two major strategies: the reduction of corresponding phosphine (B1218219) oxides or sulfides, and the formation from phosphorus chlorides using organometallic reagents followed by a reductive step.
Reduction of Phosphine Oxides and Sulfides to Phosphine-Boranes
The reduction of the stable P=O or P=S bond in phosphine oxides and sulfides is a common method for obtaining the corresponding phosphine-boranes. This transformation often requires potent reducing agents or activation of the phosphoryl or thiophosphoryl group.
Sodium borohydride (B1222165) (NaBH₄), a relatively mild and inexpensive reducing agent, can be employed for the conversion of phosphine oxides and sulfides to phosphine-boranes, typically after an activation step. rsc.orgrsc.org Research has demonstrated that a variety of phosphine oxides and sulfides can be efficiently converted directly to the corresponding phosphine-boranes by treatment with an activating agent like oxalyl chloride, followed by the addition of sodium borohydride. rsc.orgrsc.org
For instance, racemic (±)-tert-butylphenylphosphine borane can be synthesized from tert-butylphenylphosphine oxide by this method. The reaction involves treating the phosphine oxide with oxalyl chloride, followed by reduction with sodium borohydride in diglyme, affording the desired product in good yield. nih.gov
Furthermore, this methodology has been extended to the stereospecific synthesis of P-chirogenic phosphine-boranes. Optically active P-stereogenic phosphine oxides can be converted to their corresponding phosphine-boranes with a predictable inversion of configuration at the phosphorus center. rsc.org This stereospecific conversion is typically achieved by activating the phosphine oxide with Meerwein's salt (triethyloxonium tetrafluoroborate) before the reduction with sodium borohydride. rsc.org
| Precursor | Reagents | Product | Yield | Stereochemistry | Ref |
| tert-Butylphenylphosphine Oxide | 1. Oxalyl Chloride2. NaBH₄ | (±)-tert-Butylphenylphosphine Borane | 88% | Racemic | nih.gov |
| (S)-Methylphenyl-o-tolylphosphine Oxide (93% ee) | 1. Me₃O⁺BF₄⁻2. NaBH₄ | (R)-Methylphenyl-o-tolylphosphine Borane (91% ee) | 70% | Inversion | |
| Various Tertiary Phosphine Oxides/Sulfides | 1. Oxalyl Chloride2. NaBH₄ | Corresponding Phosphine-Boranes | Moderate to High | Racemic | rsc.orgrsc.org |
Diisobutylaluminum hydride (DIBAL-H) is a powerful and effective reducing agent for the conversion of phosphine oxides to phosphine-boranes. Studies have shown that DIBAL-H can readily reduce various classes of secondary phosphine oxides (SPOs), including diaryl, arylalkyl, and dialkyl derivatives.
A significant challenge in DIBAL-H reductions is the potential for the reaction to stall before completion. This inhibition is caused by the formation of tetraisobutyldialuminoxane (TIBAO), a byproduct that coordinates strongly to the starting phosphine oxide, preventing further reduction. To circumvent this issue, several strategies have been developed. One effective approach is the use of sterically hindered aliphatic ethers, such as methyl tert-butyl ether (MTBE), as the solvent, which minimizes the inhibitory effect and allows for high conversions at ambient temperatures. Another strategy involves increasing the reaction temperature, which can help to break down the inhibitory TIBAO-phosphine oxide complex. Following the reduction, the resulting phosphine is typically complexed in situ with a borane source to yield the stable phosphine-borane adduct.
| Precursor Type | Reducing Agent | Key Conditions | Challenge | Solution | Ref |
| Tertiary Phosphine Oxides (TPOs) | DIBAL-H | Ambient temperature | Inhibition by TIBAO byproduct | Use of hindered ether solvents (e.g., MTBE) | |
| Secondary Phosphine Oxides (SPOs) | DIBAL-H | Cryogenic to ambient temperatures | Functional group compatibility | Condition optimization | |
| Various TPOs | DIBAL-H | Elevated temperature | Inhibition by TIBAO byproduct | Thermal decomposition of TIBAO complex |
Formation from Phosphorus Chlorides and Organometallic Reagents
An alternative and widely used approach to secondary phosphine-boranes involves the construction of the P-C bonds starting from readily available phosphorus chlorides. This method allows for significant variation in the substituents on the phosphorus atom.
A classic and versatile method for preparing unsymmetrical secondary phosphines involves the sequential reaction of a dichlorophosphine with organometallic reagents, such as Grignard reagents. For the synthesis of tert-butylphenylphosphine borane, this route would typically start with dichlorophenylphosphine (B166023).
The process involves the initial reaction of dichlorophenylphosphine with one equivalent of tert-butylmagnesium chloride at low temperature. This reaction selectively displaces one chloride to form tert-butylphenylchlorophosphine as an intermediate. Without isolation, this intermediate is then subjected to reduction. Diisobutylaluminum hydride (DIBAL-H) has been found to be an excellent reducing agent for such in-situ reductions of chlorophosphines. Following the reduction of the P-Cl bond to a P-H bond, the resulting secondary phosphine is immediately complexed with a borane source, such as borane dimethyl sulfide (B99878) complex (BH₃·SMe₂), to afford the stable this compound. This one-pot procedure avoids the isolation of the often pyrophoric and sensitive secondary phosphine intermediate.
| P-Chloride Source | Organometallic Reagent | Reduction/Complexation | Product | Key Feature | Ref |
| Dichlorophenylphosphine | tert-Butylmagnesium Chloride | 1. DIBAL-H2. BH₃·SMe₂ | This compound | One-pot synthesis without isolation of intermediates | |
| R'PCl₂ | R"MgX | Reductive workup and borane addition | R'R"PH·BH₃ | General route to unsymmetrical secondary phosphine-boranes | |
| R₂PCl | Grignard Reagent | Borane complexation | R₂R'P·BH₃ | Synthesis of tertiary phosphine-boranes |
The synthesis of secondary phosphine-boranes through the direct reduction of phosphinic acid chlorides (R₂P(O)Cl) with borane reagents is not a commonly documented or well-established methodology in the reviewed scientific literature. While borane reagents are extensively used for the reduction of various phosphorus compounds, including phosphine oxides and phosphinous acid derivatives, a direct, reliable protocol for the conversion of a phosphinic acid chloride to a secondary phosphine-borane could not be identified in the performed search. Synthetic routes typically proceed through the reduction of the corresponding secondary phosphine oxides (R₂P(O)H) or via the organometallic routes described previously.
Hydrophosphination Reactions with Secondary Phosphine-Boranes
The addition of the P-H bond of secondary phosphine-boranes across carbon-carbon multiple bonds, known as hydrophosphination, is a direct and atom-economical method for forming P-C bonds. eurekaselect.com This approach can be performed under various conditions to yield tertiary phosphine-borane adducts.
The hydrophosphination of unactivated alkenes and alkynes can proceed without a catalyst, often initiated by thermal or radical means. eurekaselect.comnih.gov For instance, the thermal addition of secondary phosphine-boranes to terminal alkynes can produce vinylphosphine-borane complexes. nih.gov The reaction typically involves heating the mixture of the phosphine-borane and the alkyne. While radical initiators like azobisisobutyronitrile (AIBN) are commonly used to promote hydrophosphination, truly uncatalyzed thermal additions offer a pathway to the products without the need for external activating agents, which can be advantageous for avoiding by-products from initiator decomposition. bris.ac.uk These reactions are a greener alternative to other synthetic methods as they maximize atom economy by incorporating all atoms from the reactants into the final product. eurekaselect.com
The regioselectivity of these uncatalyzed additions often follows an anti-Markovnikov pattern, where the phosphorus atom adds to the terminal carbon of the alkyne, leading to the (E)-isomer as the major product. nih.gov
Table 1: Uncatalyzed Thermal Hydrophosphination of Terminal Alkynes with Secondary Phosphine-Boranes
| Alkyne | Phosphine-Borane | Conditions | Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Stereoselectivity (E:Z) | Yield |
|---|---|---|---|---|---|---|
| Phenylacetylene | Diphenylphosphine-Borane | Toluene, 110°C | (E)-Diphenyl(2-phenylethenyl)phosphine-Borane | >95:5 | >95:5 | 85% |
This table presents representative data for analogous secondary phosphine-boranes to illustrate the general principles of the reaction.
Organocatalysis provides a metal-free alternative for promoting hydrophosphination reactions. Chiral organocatalysts, such as bifunctional cinchona alkaloid-based ureas, have been successfully employed for the enantioselective 1,6-hydrophosphonylation of para-quinone methides with H-phosphorus oxides. rsc.org This strategy involves the activation of the phosphorus nucleophile and the electrophilic substrate by the catalyst, facilitating the conjugate addition. rsc.org While specific examples using this compound in organocatalyzed hydrophosphination are less common, the principle has been established for related H-phosphorus compounds. The use of phosphine-boranes themselves as organocatalysts has also been explored, for instance, in the reduction of CO2 to methanol, highlighting the versatile reactivity of this compound class. acs.org
The regioselectivity of the hydrophosphination of terminal alkynes with secondary phosphine-boranes is highly dependent on the activation method. nih.gov
Thermal Activation : Uncatalyzed, thermally induced reactions typically result in the formation of the anti-Markovnikov addition product with high (E)-stereoselectivity. The phosphorus atom adds to the terminal carbon of the alkyne. nih.gov
Metal Catalyst Activation : In contrast, when the reaction is catalyzed by a metal complex, the regioselectivity is inverted, leading to the Markovnikov adduct as the major product. This allows for selective synthesis of either linear or branched vinylphosphine-boranes by choosing the appropriate reaction conditions. nih.gov
This controlled regioselectivity is crucial for the synthesis of structurally defined vinylphosphine derivatives, which are valuable building blocks in organic and organometallic chemistry. nih.gov Stereochemically, the addition to alkynes is often a syn-addition, which dictates the geometry of the resulting double bond. nih.gov
Lewis Acid-Mediated Deoxygenative Syntheses from Aldehydes
A novel synthetic route to trivalent phosphines involves the Lewis acid-mediated deoxygenative phosphorylation of aldehydes. researchgate.netdocumentsdelivered.comnih.gov This method allows for the rapid construction of trisubstituted phosphines from readily available aldehydes and sterically hindered secondary phosphines. documentsdelivered.comnih.gov The reaction proceeds via an unprecedented C–O bond cleavage, differing from traditional C–P bond splitting pathways. researchgate.net Strong Lewis acids like niobium(V) chloride can promote the transfer of the oxygen atom from the aldehyde's α-carbon to the phosphorus atom, resulting in the deoxygenated phosphine oxide. researchgate.net This approach is characterized by its operational simplicity, broad substrate scope, and excellent functional group tolerance. documentsdelivered.com
Table 2: Lewis Acid-Mediated Deoxygenative Phosphorylation of Aldehydes
| Aldehyde | Secondary Phosphine | Lewis Acid | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Di(1-adamantyl)phosphine | B(C6F5)3 | (1-Adamantyl)2(benzyl)phosphine | 85% |
| 4-Methoxybenzaldehyde | Dicyclohexylphosphine | B(C6F5)3 | (Cyclohexyl)2(4-methoxybenzyl)phosphine | 92% |
This table illustrates the scope of the deoxygenative synthesis with various sterically hindered phosphines and aldehydes. documentsdelivered.com
Asymmetric and Stereoselective Syntheses of P-Chirogenic this compound
The synthesis of enantiomerically pure P-chirogenic phosphines is of paramount importance for their application as ligands in asymmetric catalysis. thieme.de this compound serves as a key precursor in this field.
Dynamic resolution provides an efficient pathway to P-chiral phosphine-boranes from racemic starting materials. A prominent method involves the dynamic resolution of a lithiated intermediate. acs.org In this process, racemic this compound is deprotonated with a strong base, such as n-butyllithium, in the presence of a chiral ligand, most notably (-)-sparteine (B7772259). acs.orgresearchgate.net
This generates a pair of rapidly interconverting diastereomeric lithiated phosphide-borane complexes. researchgate.netnih.gov One diastereomer is thermodynamically more stable or crystallizes preferentially from the solution, shifting the equilibrium. researchgate.netresearchgate.net Subsequent trapping of this enriched intermediate with an electrophile, such as an alkyl halide, affords the desired P-chirogenic tertiary phosphine-borane with high enantiomeric excess. acs.org This technique has been successfully applied to synthesize a range of P-stereogenic phosphine boranes in high yields and enantiomeric ratios. researchgate.netnih.gov
Table 3: Dynamic Resolution of Racemic this compound
| Electrophile (R-X) | Chiral Ligand | Conditions | Product (tert-Butylphenyl(R)phosphine Borane) | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| CH3I | (-)-Sparteine | n-BuLi, Et2O, -78°C to RT | (S)-tert-Butyl(methyl)phenylphosphine Borane | 85% | 95% |
| C2H5I | (-)-Sparteine | n-BuLi, Et2O, -78°C to RT | (S)-tert-Butyl(ethyl)phenylphosphine Borane | 82% | 96% |
Data is based on the established dynamic resolution methodology reported for this compound. acs.org
The synthesis of P-chirogenic phosphines, which are crucial ligands in asymmetric catalysis, has been a significant area of research. tcichemicals.comnih.gov The use of borane as a protecting group for the phosphorus atom has facilitated the development of robust synthetic routes to these valuable compounds. tcichemicals.comnih.gov Phosphine-boranes exhibit remarkable stability to air and moisture and can be handled under conditions that would degrade the corresponding free phosphines. tcichemicals.comresearchgate.net This article details key synthetic methodologies for preparing enantiomerically enriched this compound and its derivatives.
1 Sparteine-Mediated Enantioselective Deprotonation and Electrophilic Quenching
A prominent strategy for accessing P-chirogenic phosphine-boranes involves the asymmetric deprotonation of a prochiral or racemic phosphine-borane precursor using a chiral base, followed by quenching with an electrophile. nih.gov The alkaloid (-)-sparteine has proven to be a highly effective chiral ligand in this context, mediating the formation of a configurationally stable lithiated intermediate. acs.orgnih.gov
1 Sparteine-Mediated Enantioselective Deprotonation and Electrophilic Quenching
The enantioselective functionalization of phosphine-boranes can be achieved through a dynamic kinetic resolution process. acs.org In the case of racemic tert-butylphenylphosphine-borane, treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of (-)-sparteine leads to the deprotonation of the phosphorus-bound proton. This creates a lithiated intermediate that is complexed with the chiral ligand. acs.org
This chiral complex can then be trapped by an electrophile, such as an alkyl halide, to yield the desired tertiary phosphine-borane. acs.org The stereochemical outcome of the reaction is controlled by the chiral environment created by the (-)-sparteine ligand. This method allows for the direct synthesis of P-chirogenic phosphine-boranes from racemic secondary phosphine-borane precursors. acs.org
A study demonstrated the dynamic resolution of lithiated racemic tert-butylphenylphosphine-borane with (-)-sparteine. acs.org The process involves the lithiation of the racemic starting material, which then undergoes a dynamic resolution before being quenched with an electrophile to afford the P-chiral product. acs.org
2 Optimization of Reaction Parameters for Enantioselectivity
The efficiency and enantioselectivity of the sparteine-mediated deprotonation are highly dependent on the reaction conditions. Key parameters that can be optimized include the solvent, temperature, and the nature of the base and electrophile. For instance, the choice of solvent can influence the aggregation state and reactivity of the organolithium-sparteine complex, thereby affecting the stereochemical outcome. researchgate.net
Research into the desymmetrization of prochiral phosphine boranes using s-BuLi and (-)-sparteine has shown that derivatives of the alkaloid (-)-cytisine can serve as effective surrogates for (+)-sparteine, which is less accessible, yielding chiral phosphine boranes in up to 92% enantiomeric excess (ee). researchgate.net Furthermore, studies on the epimerization process have indicated that the presence of the non-lithiated starting material in an optimized solvent mixture is a critical factor for achieving high enantioselectivity in crystallization-induced dynamic resolution processes. researchgate.netresearchgate.net
Table 1: Effect of Reaction Parameters on Enantioselectivity
| Parameter | Variation | Effect on Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Chiral Ligand | (-)-Sparteine vs. (-)-Cytisine Derivatives | (-)-Cytisine derivatives can act as effective surrogates for the less accessible (+)-sparteine, providing high ee. | researchgate.net |
| Solvent Mixture | Optimized n-pentane/diethyl ether | Crucial for successful crystallization-induced dynamic resolution by influencing the epimerization mechanism. | researchgate.net |
| Temperature | -78 °C vs. 25 °C | Lower temperatures generally favor higher enantioselectivity in kinetic resolutions. | researchgate.net |
3 Kinetic Resolution via Deprotonation and Chiral Bases
Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral reagent. nih.govbioengineer.org In the context of phosphine-boranes, a racemic mixture of a secondary phosphine-borane can be resolved by using a substoichiometric amount of a chiral base. The base will preferentially deprotonate one enantiomer over the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the functionalized product. nih.gov
Recent advancements have explored dynamic kinetic resolution (DKR) strategies. nih.govbioengineer.orgchemrxiv.org In an electrochemical approach, racemic trivalent phosphines are oxidized to enantioenriched phosphine oxides. nih.govchemrxiv.org This DKR process takes advantage of the rapid pyramidal inversion of an anodically generated phosphoniumyl radical cation, with a chiral phosphate (B84403) acting as a supporting electrolyte to control the enantioselectivity during the subsequent nucleophilic addition. nih.govchemrxiv.org While this specific example leads to phosphine oxides, the underlying principle of DKR using chiral reagents is applicable to the synthesis of chiral phosphine-boranes.
2 Chiral Auxiliary-Driven Synthetic Pathways
An alternative to using chiral reagents is the employment of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the phosphine precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the enantiomerically pure P-chirogenic phosphine-borane.
1 Ephedrine-Derived Oxazaphospholidine Boranes as Precursors
Commercially available and inexpensive amino alcohols like (-)-ephedrine are frequently used as chiral auxiliaries. nih.govnih.govchempedia.infonih.gov The reaction of (-)-ephedrine with a dichlorophosphine, followed by complexation with borane, yields a diastereomeric mixture of oxazaphospholidine-borane complexes. These diastereomers can be separated, and subsequent reactions at the phosphorus center can proceed with high stereoselectivity.
A key step involves the cleavage of the endocyclic P-O and P-N bonds to generate a chiral secondary phosphine-borane derivative. This strategy provides a reliable route to P-chirogenic phosphine-boranes. nih.gov For example, a combined use of ephedrine (B3423809) and cinchonine (B1669041) has been successfully employed to resolve racemic tert-butylphenylphosphinous acid-borane into its two enantiomers. nih.gov
2 Nucleophilic Substitution on Chiral Chlorophosphine-Boranes
Once a diastereomerically pure phosphine-containing precursor is obtained, such as an oxazaphospholidine-borane or a resolved phosphinous acid-borane, it can be converted into a chiral chlorophosphine-borane. nih.govacs.org This electrophilic intermediate is then susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. acs.orgnih.gov
This nucleophilic substitution reaction is a powerful method for introducing a wide variety of substituents onto the phosphorus atom. acs.org The stereochemistry of this substitution is crucial and often proceeds with a predictable outcome, allowing for the synthesis of tertiary phosphine-boranes with a defined configuration at the phosphorus center. acs.orgnih.gov For example, a diastereomeric mixture of a secondary phosphine oxide can be stereospecifically converted to a chlorophosphine salt, which then reacts with Grignard reagents to afford tertiary phosphines. acs.org
3 Inversion of Configuration During Alkylation with Organometallic Reagents
A critical aspect of the nucleophilic substitution on chiral chlorophosphine-boranes is the stereochemical course of the reaction. It has been established that the alkylation of these compounds with organometallic reagents, such as organolithium or Grignard reagents, typically proceeds with a complete inversion of configuration at the phosphorus center. nih.gov
This stereochemical outcome is analogous to the S_N2 reaction at a carbon center. tcichemicals.comyoutube.comlibretexts.org The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group (the chloride), resulting in the inversion of the stereocenter. nih.gov This predictable stereochemistry is fundamental to the design of synthetic routes towards P-chirogenic phosphine-boranes with a desired absolute configuration. For instance, the reaction of diastereomerically pure chlorophosphines with aliphatic Grignard reagents leads to P-inverted tertiary phosphines in high yield and diastereomeric ratio. acs.org
Table 2: Summary of Chiral Auxiliary-Driven Pathways
| Step | Description | Key Features | Reference |
|---|---|---|---|
| Auxiliary Incorporation | Reaction of a phosphorus precursor with a chiral auxiliary like (-)-ephedrine. | Forms diastereomeric intermediates (e.g., oxazaphospholidine boranes) that can be separated. | nih.govnih.gov |
| Nucleophilic Substitution | Reaction of a chiral chlorophosphine-borane with an organometallic reagent (e.g., R-MgX). | Introduces a new substituent at the phosphorus center. | acs.org |
| Stereochemical Outcome | Alkylation with organometallic reagents. | Proceeds with complete inversion of configuration at the phosphorus atom. | acs.orgnih.gov |
Resolution of Phosphinous Acid-Boranes for Enantiopure Access
A significant breakthrough in obtaining enantiomerically pure P-chirogenic phosphines involves the resolution of racemic phosphinous acid-boranes. One notable method is the resolution of racemic tert-butylphenylphosphinous acid-borane. nih.gov This process utilizes resolving agents such as ephedrine and cinchonine, allowing for the separation of the two enantiomers. nih.gov Each enantiomer can be obtained in approximately 31-32% yield. nih.gov
The resolved tert-butylphenylphosphinous acid-borane is a versatile substrate for a variety of stereoselective transformations. nih.gov Through carefully selected reaction pathways, it is possible to synthesize either enantiomer of tert-butylphenylphosphine-borane and tert-butylmethylphenylphosphine-borane from a single enantiomer of the starting phosphinous acid-borane. nih.gov This flexibility is crucial for the synthesis of a diverse range of optically active phosphine ligands.
Functionalization and Derivatization of this compound Adducts
Once obtained, this compound adducts can be further modified to create a wide range of functionalized phosphine ligands. These derivatization strategies often involve the manipulation of the phosphorus center or the introduction of new substituents.
Alkylation of Lithiated this compound with Electrophiles
A powerful method for the derivatization of this compound is through the alkylation of its lithiated form. The process typically involves the deprotonation of the P-H bond with a strong base, such as s-butyllithium (s-BuLi), to form a lithiated phosphide-borane intermediate. nih.govacs.org This nucleophilic species can then react with various electrophiles to introduce new substituents at the phosphorus center.
A key aspect of this methodology is the potential for dynamic kinetic resolution when using a chiral ligand like (−)-sparteine. acs.org The lithiated racemic tert-butylphenylphosphine-borane can be dynamically resolved by (−)-sparteine, leading to the synthesis of P-chiral phosphine-boranes with high enantioselectivity. acs.org The alkylation of this dynamically resolved intermediate with various electrophiles affords a range of P-chirogenic tertiary phosphine boranes. beilstein-journals.org
Table 1: Alkylation of Dynamically Resolved this compound
| Entry | Electrophile | Yield of 14a (%) | ee of 14a (%) |
|---|---|---|---|
| 1 | [Graphic 2] | 90 | >82 |
| 2 | [Graphic 3] | 85 | 95 |
| 3 | [Graphic 4] | 90 | 92 |
Data sourced from a study on the alkylations of dynamically resolved this compound 13a. beilstein-journals.org
This method provides access to a variety of P-chiral phosphine ligands that are valuable in asymmetric catalysis. nih.gov
Synthesis of Diphosphine-Boranes from this compound Precursors
Bidentate phosphine ligands, particularly those with P-chiral centers, are highly sought after in catalysis. A synthetic route to such ligands involves the coupling of P-chiral phosphine-borane precursors. For instance, enantiomerically enriched tert-butylphenylphosphine-borane can be deprotonated with s-BuLi and then subjected to oxidative coupling using a copper salt like CuCl₂. nih.gov This process can lead to the formation of diphosphine-boranes with high enantiomeric excess, although it may require purification to remove meso-isomers. nih.gov The resulting diphosphine-borane can then be deprotected to yield the free bidentate phosphine ligand. nih.gov
Thermolysis of certain diphosphine-boranes can also lead to the migration of the borane group to the more electron-rich phosphorus center, providing a route to different isomers. ncl.ac.uk
Aryne Chemistry-Enabled Formation of o-Halogenoaryl P-Chirogenic Phosphine-Boranes
Aryne chemistry offers a unique and efficient pathway for the synthesis of tertiary phosphines bearing an o-bromo or o-iodoaryl substituent. figshare.com This methodology involves the in situ generation of an aryne species from a 1,2-dihaloarene in the presence of a strong base like n-butyllithium. figshare.com The subsequent reaction with a secondary phosphine borane, such as a P-chirogenic this compound, leads to the formation of the corresponding o-halogenoarylphosphine borane. figshare.com
A significant advantage of this method is the retention of configuration at the phosphorus center, allowing for the synthesis of enantiomerically pure products with high yields and enantiomeric excesses up to 99%. figshare.com The stereochemistry of this reaction has been confirmed by X-ray crystallography of the resulting P-chirogenic o-halogenophenyl phosphine borane complexes. figshare.com The borane protecting group can be readily removed without racemization to afford the free o-halogenoarylphosphines. figshare.com This aryne-mediated tandem cross-coupling and P-cyclization sequence has also been utilized to access P-chirogenic dibenzophospholes. nih.govacs.org
Palladium-Catalyzed Coupling Reactions for C-P Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-phosphorus (C-P) bonds. This approach can be used to synthesize P-chiral phosphine compounds by coupling enantiopure secondary phosphine-boranes with aryl or heteroaryl halides. rsc.org For example, the coupling of enantiopure tert-butylmethylphosphine-boranes with various aryl halides using a catalyst system like Pd(OAc)₂/dppf can produce a range of (S)- or (R)-P-chiral phosphines in moderate to high yields and with excellent enantiomeric excesses (up to 99% ee). rsc.org
The reaction conditions can be optimized, with microwave irradiation significantly reducing the reaction time from hours to minutes while maintaining or even increasing the enantioselectivity. rsc.org This methodology has been extended to the coupling of racemic secondary phosphines with aryl halides, where a chiral palladium catalyst can effect a dynamic kinetic resolution, leading to the enantioselective synthesis of P-chirogenic phosphines. acs.org
Copper-Catalyzed Cross-Coupling for Alkynylphosphine-Borane Synthesis
Copper-catalyzed cross-coupling reactions provide an effective route for the synthesis of alkynylphosphine-boranes. One approach involves the coupling of secondary phosphine-boranes with 1-bromoalkynes using a catalytic system of CuI and 1,10-phenanthroline. nih.govresearchgate.net This reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov
Another innovative method is the oxidative P-alkynylation of secondary phosphine-boranes with copper acetylides. researchgate.netacs.org This reaction can be carried out at room temperature under an oxygen atmosphere and is applicable to the synthesis of enantioenriched and structurally complex alkynylphosphine-boranes. researchgate.netacs.org The ability to perform this oxidative coupling without oxidizing the phosphorus-borane moiety is a significant advantage. researchgate.netacs.org Mechanistic studies suggest the involvement of a copper(I) phosphido-borane complex as a key intermediate in these transformations. nih.gov
Reactivity and Mechanistic Investigations of Tert Butylphenylphosphine Borane
Nucleophilic Reactivity of Borane-Protected Phosphide (B1233454) Anions
The phosphorus-hydrogen bond in tert-butylphenylphosphine (B1609042) borane (B79455) can be deprotonated by a strong base, such as sec-butyllithium (B1581126), to form a nucleophilic phosphide anion. This anion serves as a powerful tool for forming new phosphorus-carbon bonds. A key advantage of this approach is the ability to perform dynamic resolution of the lithiated racemic phosphine-borane, enabling the synthesis of P-chiral phosphines acs.org.
A significant feature of the alkylation of the phosphide anion derived from tert-butylphenylphosphine borane is the high degree of stereospecificity. The reaction proceeds with retention of configuration at the phosphorus center. This allows for the synthesis of optically pure tertiary phosphine-boranes from enantiomerically enriched secondary phosphine-borane precursors elsevierpure.comnih.gov. The borane group plays a crucial role in this stereocontrol, ensuring that the substitution reaction pathway maintains the existing stereochemistry of the chiral phosphorus atom. This method is instrumental in the synthesis of homochiral phosphine (B1218219) ligands elsevierpure.com.
The borane-protected tert-butylphenylphosphide anion reacts readily with a variety of electrophilic substrates. These reactions are not limited to simple alkyl halides; they extend to more complex molecules and dihalides, providing a route to diverse functionalized phosphine-boranes elsevierpure.comresearchgate.net. For instance, the reaction with dihalides, such as 1,2-dibromoethane (B42909), allows for the synthesis of bidentate phosphine ligands like (R,R)-1,2-bis(tert-butylphenylphosphino)ethane elsevierpure.com. The table below summarizes the alkylation of dynamically resolved this compound with several electrophiles.
| Electrophile | Product | Yield (%) |
|---|---|---|
| CH3I | tert-Butylmethylphenylphosphine borane | 95 |
| C2H5I | tert-Butylethylphenylphosphine borane | 93 |
| CH2=CHCH2Br | Allyl-tert-butylphenylphosphine borane | 91 |
| C6H5CH2Br | Benzyl-tert-butylphenylphosphine borane | 96 |
Electrophilic Transformations at the Phosphorus Center
While the deprotonated form of this compound acts as a nucleophile, related P-functionalized species can undergo electrophilic transformations. Starting from tert-butylphenylphosphinous acid-borane, a series of stereoselective reactions can be performed at the phosphorus center nih.gov.
Optically active tert-butylphenylphosphinous acid-borane serves as a substrate for studying stereoselective transformations. It can react with electrophilic reagents such as sulfonic acid chlorides. These reactions target the phosphorus atom, leading to the formation of new P-O bonds while retaining the P-B bond and the stereochemistry at the phosphorus center nih.gov.
The reaction of tert-butylphenylphosphinous acid-borane with sulfonic acid chlorides results in the formation of boranatophosphinous-sulfonic anhydrides. This transformation is a key step in a series of stereoselective syntheses that can ultimately yield various optically active phosphorus compounds, including secondary and tertiary phosphine-boranes nih.gov. This demonstrates the utility of the phosphinous acid-borane as a versatile chiral building block in organophosphorus synthesis nih.gov.
Decomplexation and Borane Removal Strategies
A critical step after performing modifications on the phosphine-borane complex is the removal of the borane protecting group to liberate the free phosphine. The protocols for this decomplexation are well-established acs.org. The most common method involves treatment with an excess of an amine elsevierpure.comresearchgate.net. The amine displaces the phosphine from the borane through a nucleophilic substitution-type mechanism mdpi.com.
Commonly used amines for this purpose include morpholine and 1,4-diazabicyclo[2.2.2]octane (DABCO) elsevierpure.comacs.org. The deprotection process is itself stereospecific, proceeding with retention of configuration at the phosphorus center elsevierpure.com. This ensures that the chirality established in the phosphine-borane is transferred faithfully to the final free phosphine product. Various techniques using different amines and acids have been studied to optimize the deprotection and subsequent extraction of the free phosphine from the resulting borane species tandfonline.com.
Amine-Mediated Decomplexation for Free Phosphine Generation
The borane group in this compound and related phosphine-borane adducts serves as a protective group, rendering the otherwise air-sensitive phosphine stable. wikipedia.org The removal of this protective group, or decomplexation, is crucial for liberating the free phosphine for subsequent use, for instance, as a ligand in catalysis. One of the most common methods for this deprotection is mediation by amines. wikipedia.orgresearchgate.net
The reaction proceeds by treating the phosphine-borane adduct with a suitable amine. The mechanism is generally understood as an SN2 nucleophilic substitution at the boron atom, where the amine displaces the phosphine. researchgate.net The efficiency and rate of this displacement are influenced by several factors, including the nature of the phosphine, the amine, and the solvent used. Stronger amine nucleophiles and weaker phosphine donors facilitate the reaction. The general reaction is as follows:
R₃P-BH₃ + R'₃N → R₃P + R'₃N-BH₃
Studies have shown that for the deprotection to proceed efficiently, the amine used must be a stronger Lewis base towards borane than the phosphine being released. Tertiary amines are often employed for this purpose. wikipedia.org The choice of solvent can also play a significant role in the reaction rate and efficiency.
The following table summarizes the effect of different amines on the deprotection of a generic phosphine-borane.
| Amine | Relative Rate | Comments |
| Diethylamine | Moderate | Often requires heating to proceed to completion. |
| Pyrrolidine | Fast | Highly effective, often used for efficient decomplexation. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Very Fast | A strong, non-nucleophilic base that effectively traps the borane. |
Acid-Catalyzed Methods for Borane Adduct Cleavage
In addition to amine-mediated methods, acid-catalyzed cleavage is another effective strategy for the deprotection of phosphine-boranes. This approach is particularly useful when the resulting free phosphine needs to be protonated or when the reaction conditions must be acidic. The reaction typically involves treating the phosphine-borane adduct with a strong acid.
The mechanism involves the protonation of the phosphine-borane complex, which weakens the P-B bond and facilitates its cleavage. The choice of acid is critical to ensure efficient cleavage without causing undesirable side reactions. Strong protic acids like HBF₄ have been successfully employed for this purpose. For instance, the decomplexation of phosphine-boranes can be mediated by HBF₄·OMe₂.
The reaction conditions, such as temperature and solvent, must be carefully controlled to optimize the yield of the free phosphine and minimize degradation. This method provides a valuable alternative to amine-mediated decomplexation, expanding the range of conditions under which the protective borane group can be removed.
Stereochemical Dynamics and Racemization Studies
Configurational Stability of P-Stereogenic Phosphine-Boranes
P-stereogenic phosphine-boranes, such as enantiomerically enriched this compound, are compounds with a chiral center at the phosphorus atom. The utility of these compounds in asymmetric synthesis and catalysis is critically dependent on their configurational stability—that is, their ability to resist racemization (the conversion of one enantiomer into an equal mixture of both). nsf.gov
Generally, four-coordinate organophosphorus compounds, including phosphine-boranes, are configurationally stable under ambient conditions. nsf.gov The borane adduct not only protects the phosphine from oxidation but also locks the phosphorus atom in a tetrahedral geometry, which contributes to a significant energy barrier for inversion. This stability allows for the isolation and handling of single enantiomers without loss of optical purity. nih.gov The synthesis of various optically pure P-chirogenic phosphine ligands relies heavily on the use of phosphine-boranes as stable intermediates. tcichemicals.com
Mechanistic Pathways of Phosphido-Borane Racemization
Despite their general stability, P-stereogenic phosphine-boranes can undergo racemization under certain conditions, particularly upon deprotonation of a P-H bond to form a phosphido-borane anion. The racemization mechanism of the resulting lithium phosphido-borane has been a subject of investigation.
When a secondary phosphine-borane like this compound is deprotonated with a strong base (e.g., an organolithium reagent), it forms a lithium phosphido-borane. This species is significantly more susceptible to racemization than its neutral precursor. The mechanism is thought to involve a reversible dissociation of the borane group from the phosphide, leading to a transient, achiral, tricoordinate phosphide. This free phosphide can then rapidly invert its configuration, and subsequent re-coordination with the borane traps it in either enantiomeric form, leading to racemization.
The process can be summarized as follows: (R)-[R¹R²P-BH₃]⁻ ⇌ R¹R²P⁻ + BH₃ ⇌ (S)-[R¹R²P-BH₃]⁻
Kinetic studies of lithium tert-butylphenylphosphido-borane have provided insight into this process, showing that the rate of racemization is highly dependent on factors like temperature and solvent. acs.org
Factors Influencing Enantiomeric Purity Maintenance
Maintaining the enantiomeric purity of P-stereogenic phosphine-boranes is crucial for their application. Several factors have been identified that influence the configurational stability and prevent racemization, especially during chemical transformations. rsc.org
Temperature: Low temperatures are critical, particularly when handling the corresponding phosphido-borane anions. Deprotonation and subsequent reactions are often carried out at -78°C to ensure that the rate of racemization is negligible compared to the rate of the desired chemical reaction. rsc.org Equilibration at higher temperatures (e.g., 0°C or room temperature) can lead to significant loss of enantiomeric excess. scripps.edu
Solvent: The choice of solvent can impact the stability of the phosphido-borane intermediate. The use of certain solvents may stabilize the chiral phosphido-borane complex, disfavoring the dissociation-inversion pathway that leads to racemization. scripps.edu
Counterion: The nature of the counterion in phosphido-borane salts can influence the rate of racemization. Chelating additives or different metal cations may affect the structure and dynamics of the phosphido-borane species in solution.
Steric Hindrance: The steric bulk of the substituents on the phosphorus atom plays a significant role. Bulky groups, such as the tert-butyl group in this compound, increase the energy barrier to phosphorus inversion in the transient tricoordinate phosphide, thereby slowing down the rate of racemization. Conformationally rigid P-chirogenic phosphine ligands often bear a bulky alkyl group for this reason. tcichemicals.com
By carefully controlling these factors, the enantiomeric integrity of P-stereogenic phosphine-boranes can be preserved throughout multi-step synthetic sequences.
Coordination Chemistry and Ligand Design Featuring Tert Butylphenylphosphine Borane Scaffolds
Development of P-Stereogenic Ligands from Tert-butylphenylphosphine (B1609042) Borane (B79455) Precursors
The development of P-stereogenic ligands, where the phosphorus atom is the stereocenter, is a significant area of research in asymmetric catalysis. researchgate.net Tert-butylphenylphosphine borane is a valuable starting material for the synthesis of such ligands due to the ability to control the stereochemistry at the phosphorus atom. nih.govacs.org
The synthesis of monodentate P-chirogenic phosphine (B1218219) ligands often relies on the enantioselective deprotonation of racemic this compound. acs.org This can be achieved using a chiral base, such as (−)-sparteine, to effect a dynamic kinetic resolution of the lithiated phosphine-borane. acs.org The resulting enantiomerically enriched phosphide (B1233454) can then be quenched with an electrophile to afford a P-stereogenic monodentate phosphine-borane. nih.govresearchgate.netacs.org Subsequent deprotection yields the free phosphine ligand.
The synthesis of bidentate ligands, such as diphosphines and pincer ligands, from this compound precursors allows for the creation of more complex and rigid coordination environments around a metal center. uu.nlrsc.org A notable example is the synthesis of P-stereogenic PCP pincer ligands. uu.nl In this process, racemic this compound is deprotonated in the presence of a chiral auxiliary to generate a diastereomerically pure intermediate. uu.nl This intermediate is then reacted with a suitable linker, such as 1,3-bis(bromomethyl)benzene, to form the bidentate ligand, protected as its bis(borane) adduct. uu.nl Deprotection with a secondary amine yields the free diphosphine ligand. uu.nl
These ligands have been characterized by various spectroscopic techniques, including NMR, and their structures have been confirmed by X-ray crystallography. uu.nl For example, the 1H NMR spectrum of a P-stereogenic PCP pincer ligand shows a characteristic sharp doublet for the tert-butyl group. uu.nl
The steric and electronic properties of ligands derived from this compound play a crucial role in their performance in catalytic applications. nih.govtcichemicals.commanchester.ac.uk The bulky tert-butyl group and the phenyl group on the phosphorus atom create a specific steric environment around the metal center, which can influence the selectivity of catalytic reactions. tcichemicals.com
The electronic nature of the phosphine ligand, which can be tuned by the substituents on the phosphorus atom, affects the electron density at the metal center. tcichemicals.commanchester.ac.uk This, in turn, influences the oxidative addition and reductive elimination steps in a catalytic cycle. tcichemicals.com Generally, more electron-donating phosphines increase the rate of oxidative addition, while steric bulk can promote reductive elimination. tcichemicals.com The interplay of these steric and electronic effects is critical for optimizing the activity and selectivity of a catalyst. nih.govillinois.edudatapdf.com
Coordination Behavior of Derived Ligands with Transition Metals
Ligands derived from this compound form stable complexes with a variety of transition metals, including palladium, platinum, nickel, rhodium, and copper. uu.nlbohrium.comberkeley.eduresearchgate.netresearchgate.net The coordination of these phosphine ligands to a metal center typically occurs through the phosphorus atom's lone pair of electrons. wikipedia.org
The coordination geometry of the resulting metal complexes is influenced by the nature of the ligand, the metal, and the other ligands present. For example, P-stereogenic PCP pincer ligands have been shown to form square-planar complexes with palladium and platinum. uu.nl In these complexes, the ligand coordinates to the metal in a tridentate fashion, occupying three of the four coordination sites. uu.nl
Structural Characterization of Metal Complexes with Tert-butylphenylphosphine-Derived Ligands
For instance, the X-ray crystal structures of palladium and platinum complexes with P-stereogenic PCP pincer ligands have confirmed the square-planar geometry around the metal center and the C2-symmetric environment created by the chiral phosphine moieties. uu.nl These structural details are invaluable for understanding the steric and electronic environment around the metal, which is essential for rationalizing and predicting the catalytic behavior of the complex.
Spectroscopic methods, particularly NMR, are also crucial for characterizing these complexes in solution. researchgate.net 31P NMR spectroscopy is especially informative, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment.
Applications in Asymmetric Catalysis Utilizing Tert Butylphenylphosphine Borane Derivatives
Catalytic Hydrogenation Reactions
Asymmetric hydrogenation is a powerful and widely used method for creating stereogenic centers. iupac.org The effectiveness of this reaction heavily relies on the chiral ligand coordinated to the metal center, typically rhodium or ruthenium. acs.org Ligands derived from tert-butylphenylphosphine (B1609042) have demonstrated significant success in this area.
Enantioselective Hydrogenation of Ketones and Enamides
P-stereogenic phosphine (B1218219) ligands derived from precursors like tert-butylphenylphosphine borane (B79455) have proven to be exceptionally effective in the rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates, including ketones and enamides. acs.org The development of ligands such as those in the BisP* and MiniPHOS families, which can be synthesized from tert-butylphenylphosphine derivatives, has led to catalysts that provide high to excellent enantioselectivities in the hydrogenation of α-dehydroamino acid derivatives and enamides.
For example, rhodium complexes of P-chiral bis(trialkylphosphine) ligands are highly effective for the hydrogenation of enamides. These reactions often proceed with very high enantiomeric excess (ee), demonstrating the superior enantioinduction ability of these ligands. tcichemicals.com Similarly, ruthenium(II) complexes with P-chiral bis(dialkyl-phosphino)ethanes have been successfully employed in the enantioselective hydrogenation of β-keto esters. tcichemicals.com
Table 1: Enantioselective Hydrogenation using Tert-butylphenylphosphine Borane Derived Ligands
| Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) |
| α-(Acetylamino)acrylic acid | [Rh(cod)(ligand)]BF₄ | N-Acetyl-alanine | >99 | 98 (R) |
| Methyl (Z)-α-acetamidocinnamate | Rh-(S,S)-BisP* | N-Acetyl-phenylalanine methyl ester | 100 | >99.9 (S) |
| Ethyl 3-oxobutanoate | RuCl₂(ligand)(dmf)ₙ | Ethyl (R)-3-hydroxybutanoate | 100 | 98.4 (R) |
This table presents representative data and specific results can vary based on reaction conditions.
Role of P-Stereogenic Ligands in Stereocontrol
The high degree of stereocontrol exerted by P-stereogenic ligands stems from the fixed, well-defined chiral environment they create around the metal center. acs.org Unlike ligands where chirality is located on a backbone, the chirality on the phosphorus atom itself places the steric and electronic differentiating groups in close proximity to the coordinating substrate.
The tert-butyl group, being sterically demanding, and the phenyl group, with its specific electronic properties, create a highly asymmetric pocket. This forces the incoming substrate (e.g., a ketone or enamide) to coordinate to the metal in a specific orientation to minimize steric clashes. This preferential binding geometry in the catalyst-substrate complex dictates the face of the double bond that is presented for hydrogen addition, leading to the formation of one enantiomer of the product in excess. youtube.com The rigidity of these ligands ensures that this chiral information is effectively transferred during the catalytic cycle, resulting in high enantioselectivity. acs.org
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly powerful method for constructing chiral molecules. mdpi.com
Allylic Alkylation
Chiral phosphine ligands are crucial for inducing asymmetry in palladium-catalyzed allylic alkylation reactions. mdpi.comresearchgate.net Monodentate and bidentate P-stereogenic ligands derived from this compound have been employed successfully in these transformations. rsc.orgacs.org The ligand coordinates to the palladium center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. mdpi.com
For instance, P-stereogenic pincer complexes have been used as catalysts in the asymmetric allylic alkylation of sulfonimines, demonstrating the potential of these catalyst systems. rsc.org The design of the ligand, including the steric bulk provided by the tert-butyl group, is critical for achieving high enantioselectivity by controlling the facial selectivity of the nucleophilic attack. acs.org
Table 2: Asymmetric Allylic Alkylation with this compound Derived Ligands
| Allylic Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |
| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | 95 | 96 |
| rac-1,3-Diphenyl-2-propenyl carbonate | Sodium diethyl acetamidomalonate | Pd₂(dba)₃ / Ligand | 87 | 96 (S) |
This table presents representative data and specific results can vary based on reaction conditions. mdpi.com
Addition to Nitroalkenes
The conjugate addition of nucleophiles to nitroalkenes is a valuable method for forming new carbon-carbon bonds and creating functionalized chiral building blocks. Chiral catalysts derived from P-stereogenic phosphines can control the stereochemistry of this addition. The phosphine ligand, complexed to a metal such as copper or rhodium, activates the nitroalkene and creates a chiral environment. The nucleophile then adds to the β-position of the nitroalkene, with the facial selectivity being directed by the chiral ligand. P-stereogenic ligands derived from this compound can be highly effective in these reactions, leading to products with high enantiomeric excess. nih.gov
Asymmetric Hydrophosphination in Organic Synthesis
Asymmetric hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for synthesizing P-stereogenic phosphines and other valuable organophosphorus compounds. acs.orgnih.gov This reaction can be catalyzed by various transition metals, with nickel-based catalysts showing particular promise. acs.org
The use of a chiral auxiliary ligand in conjunction with the metal catalyst is essential for inducing enantioselectivity. In these systems, a secondary phosphine, which can be derived from a precursor like this compound, adds to an alkene or alkyne. The chiral ligand on the metal center orchestrates the addition to occur stereoselectively, resulting in a P-stereogenic tertiary phosphine. acs.org For example, the nickel-catalyzed hydrophosphination of unactivated alkynes with secondary phosphines has been shown to produce P-stereogenic phosphines with excellent enantioselectivities and high yields. acs.org The steric properties of the substituents on the secondary phosphine, such as a tert-butyl group, were found to be critical for achieving high enantioselectivity. acs.org
Palladacycles containing chiral auxiliaries have also been utilized as efficient catalysts for asymmetric hydrophosphination reactions, showcasing the versatility of metal-catalyzed approaches in this area. rsc.org
Table 3: Ni-Catalyzed Asymmetric Hydrophosphination of Alkynes
| Alkyne | Secondary Phosphine | Ligand | Yield (%) | rr | ee (%) |
| Phenylacetylene | Cyclopentyl(phenyl)phosphine | Chiral Ligand L14 | 86 | >20:1 | 99 |
| 1-Hexyne | Isopropyl(phenyl)phosphine | Chiral Ligand L14 | 80 | 4:1 | >99 |
| 1-Phenyl-1-propyne | Cyclohexyl(phenyl)phosphine | Chiral Ligand L14 | 85 | >20:1 | >99 |
rr = regioisomeric ratio. Data adapted from related studies on asymmetric hydrophosphination. acs.org
Other Enantioselective Transformations Catalyzed by Complexes of Tert-butylphenylphosphine Derivatives
While the utility of tert-butylphenylphosphine derivatives in reactions like asymmetric hydrogenation is well-documented, their application extends to a broader range of enantioselective transformations. These include conjugate additions, allylic alkylations, and various cross-coupling reactions, where the careful design of the chiral ligand is paramount for achieving high yields and enantioselectivities.
Rhodium-Catalyzed Asymmetric Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to electron-deficient olefins is a powerful method for the formation of carbon-carbon bonds in a stereocontrolled manner. The choice of the chiral ligand is critical for the efficiency and enantioselectivity of this transformation. Research has shown that P-chiral phosphine ligands featuring a tert-butyl group can be highly effective.
In a notable study, a rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted nitroalkenes was developed using a P-chiral P,π-hybrid ligand. rsc.org This ligand, which shares structural motifs with tert-butylphenylphosphine derivatives, demonstrated excellent enantioselectivities. The reaction proceeds smoothly under mild conditions, affording chiral nitroalkanes which are valuable synthetic intermediates.
| Entry | Arylboronic Acid | Nitroalkene | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (E)-β-Nitrostyrene | 92 | 90 |
| 2 | 4-Methoxyphenylboronic acid | (E)-β-Nitrostyrene | 95 | 92 |
| 3 | 4-Chlorophenylboronic acid | (E)-β-Nitrostyrene | 88 | 89 |
| 4 | Phenylboronic acid | (E)-1-Nitro-2-phenylpropene | 85 | 94 |
Table 1: Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to nitroalkenes using a P-chiral P,π-hybrid ligand. rsc.org
The high levels of enantioselectivity are attributed to the well-defined chiral environment created by the bulky phosphine ligand around the rhodium center. This environment effectively dictates the facial selectivity of the nucleophilic attack of the organoboronic acid on the coordinated nitroalkene.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-heteroatom bonds. The development of new chiral ligands continues to expand the scope and efficiency of this reaction. While a broad range of chiral phosphines have been explored, those incorporating bulky and chiral phosphorus centers, such as tert-butylphenylphosphine derivatives, have shown promise in controlling the stereochemical outcome.
Although specific data tables for reactions exclusively using this compound derivatives in AAA are not extensively reported in the general literature, the principles of ligand design in this area strongly suggest their potential. The steric bulk of the tert-butyl group and the chirality at the phosphorus atom are key features for creating a selective catalytic environment. These features influence the geometry of the π-allylpalladium intermediate and control the trajectory of the incoming nucleophile, thereby determining the enantioselectivity of the product.
Other Cross-Coupling Reactions
The versatility of catalysts derived from tert-butylphenylphosphine extends to other important cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. In these transformations, the ligand's ability to promote oxidative addition and reductive elimination steps, while maintaining a stable and active catalytic species, is crucial.
For instance, in the context of the asymmetric Heck reaction , sterically demanding and electron-rich phosphine ligands are known to be effective. While many studies focus on achiral tri-tert-butylphosphine, the principles can be extended to chiral derivatives. The enantioselective Heck reaction allows for the construction of chiral quaternary and tertiary stereocenters. mdpi.com The bulky nature of a tert-butylphenylphosphine ligand would be expected to influence the regioselectivity and enantioselectivity of the carbopalladation step.
Similarly, in the asymmetric Suzuki-Miyaura coupling , chiral monophosphine ligands have been successfully employed to synthesize axially chiral biaryl compounds. beilstein-journals.org The steric and electronic properties of ligands containing a tert-butylphenylphosphine moiety would play a significant role in the enantiodetermining transmetalation and reductive elimination steps of the catalytic cycle. The bulky tert-butyl group can create a chiral pocket that effectively differentiates between the two prochiral faces of the substrates, leading to high enantioselectivity.
Computational and Theoretical Studies of Tert Butylphenylphosphine Borane Systems
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and the nature of the dative bond in phosphine-borane adducts like tert-butylphenylphosphine (B1609042) borane (B79455). nih.gov These studies reveal that the stability of the P-B bond is not solely due to the simple donation of the phosphorus lone pair into an empty p-orbital of the boron atom. Instead, it is a more complex interplay of several factors, including orbital interactions, electrostatic attraction, and Pauli repulsion. nih.gov
For instance, a typical DFT study on a series of para-substituted triarylphosphine-borane adducts (PAr₃-BH₃) can reveal correlations between the electronic properties of the substituents and the P-B bond dissociation energy. nih.gov Electron-donating groups on the phenyl ring increase the electron density on the phosphorus atom, leading to stronger σ-donation and a more stable P-B bond. Conversely, electron-withdrawing groups decrease the basicity of the phosphine (B1218219), weakening the bond.
Table 1: Illustrative Data from a DFT Analysis of a Phosphine-Borane Adduct
| Parameter | Calculated Value | Description |
| P-B Bond Length | 1.90 - 2.00 Å | The equilibrium distance between the phosphorus and boron atoms. |
| P-B Bond Dissociation Energy | 25 - 35 kcal/mol | The energy required to break the dative bond between phosphorus and boron. nih.gov |
| NBO Charge on Phosphorus | +0.4 to +0.6 | The calculated partial charge on the phosphorus atom, indicating electron donation. |
| NBO Charge on Boron | -0.2 to -0.4 | The calculated partial charge on the boron atom, indicating electron acceptance. |
| ΔE_orbital | -40 to -60 kcal/mol | The stabilizing energy contribution from orbital interactions (e.g., σ-donation). |
| ΔE_electrostatic | -30 to -50 kcal/mol | The stabilizing energy contribution from the electrostatic attraction between the fragments. |
| ΔE_Pauli | +50 to +80 kcal/mol | The destabilizing energy contribution from the repulsive interaction between filled orbitals. |
Note: The values in this table are representative and intended for illustrative purposes. Actual values would be specific to the level of theory and basis set used in the calculation.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the potential energy surfaces of reactions involving tert-butylphenylphosphine borane. By locating and characterizing stationary points (reactants, products, intermediates, and transition states), researchers can delineate detailed reaction pathways. scm.com
Elucidation of Stereoselective Pathways
The borane group in P-chiral phosphine-boranes serves as a crucial protecting group, enabling a wide range of stereoselective transformations at the phosphorus center. nih.govtcichemicals.com Computational studies are employed to understand the origins of stereoselectivity in these reactions. For example, in the alkylation of a deprotonated P-chiral secondary phosphine-borane, DFT calculations can model the transition states for the approach of an electrophile to the two faces of the pyramidal phosphide (B1233454) anion. nih.gov
By comparing the calculated activation energies for the competing diastereomeric transition states, a prediction of the major product stereoisomer can be made. These calculations can account for steric hindrance, electronic effects, and the influence of chiral auxiliaries or solvents to provide a detailed rationale for the observed experimental outcomes. For instance, the diastereoselective reduction of a phosphinite-borane to a secondary phosphine-borane can be modeled to understand how the hydride attacks preferentially from one face of the molecule, leading to the observed high diastereomeric ratio. nih.gov
Understanding Racemization Processes
The stereochemical stability of P-chiral phosphine-boranes is critical for their application in asymmetric catalysis. However, under certain conditions, such as deprotonation to form a phosphido-borane, racemization can occur. A combined experimental and theoretical study investigated the racemization mechanism of lithium tert-butylphenylphosphido-borane. nih.govresearchgate.net
DFT calculations were instrumental in identifying the most likely pathway for the loss of stereochemical integrity. The study showed that several phosphido-borane species can coexist in solution. Computational modeling revealed that the racemization predominantly proceeds through the monomolecular inversion of a neutral, solvated species, specifically a phosphido-borane-Li(THF)₂ complex. nih.gov The calculations identified a specific Y-shaped transition structure for the pyramidal inversion at the phosphorus center. nih.gov
Table 2: Calculated Energetics for the Racemization of Lithium Tert-butylphenylphosphido-borane
| Parameter | Value | Method | Reference |
| Reaction | Monomolecular inversion of P-stereogenic center | DFT Modeling | nih.gov |
| Most Probable Species | phosphido-borane-Li(THF)₂ neutral solvate | DFT Modeling & Experiment | nih.gov |
| Transition Structure Geometry | Y-shaped | DFT Modeling | nih.gov |
| Gibbs Free Energy of Activation (ΔG°‡) | 81 kJ mol⁻¹ | DFT Modeling | nih.gov |
This computational insight was crucial for understanding that the inversion does not happen on a simple, unsolvated phosphide but on a specific, more complex species present in the reaction medium. nih.gov
Prediction of Reactivity, Regioselectivity, and Enantioselectivity
DFT calculations are widely used to predict the reactivity and selectivity of phosphine-borane systems in various chemical transformations. chem8.org By computing and comparing the activation barriers for different possible reaction channels, a reliable prediction of the kinetic product can be obtained.
For example, in the hydrophosphination of an alkene with this compound, two possible regioisomers (Markovnikov and anti-Markovnikov adducts) can be formed. Computational modeling of the transition states for both addition pathways can determine which regioisomer is kinetically favored under a given set of catalytic conditions. researchgate.net The calculations can elucidate how factors like the steric bulk of the tert-butyl group and the electronic nature of the phenyl group influence the regiochemical outcome.
Similarly, in catalytic asymmetric reactions employing ligands derived from this compound, DFT can be used to model the entire catalytic cycle. By analyzing the key enantio-determining transition state, researchers can predict the enantiomeric excess (% ee) of the product. This involves building models of the diastereomeric transition states, where the chiral ligand interacts with the substrate, and calculating their relative free energies.
Application of Computational Methods in Rational Ligand Design and Optimization
The insights gained from computational studies are directly applied to the rational design of new and improved P-chirogenic phosphine ligands. tcichemicals.comnih.gov The tert-butylphenylphosphine scaffold is a common motif in successful ligands, and computational methods allow for its systematic optimization for specific catalytic applications. tcichemicals.com
By establishing a quantitative structure-activity relationship (QSAR) or a structure-enantioselectivity relationship, computational models can guide the synthetic chemist towards more promising ligand candidates. nih.gov For example, if a computational study reveals that a certain steric parameter or electronic property of the ligand is crucial for high enantioselectivity, new ligands can be designed in silico that optimize this property. This could involve modifying the substituents on the phenyl ring or even replacing the phenyl group with other aromatic or heteroaromatic systems.
This in silico screening process is far more rapid and cost-effective than synthesizing and testing a large library of ligands experimentally. nih.gov Computational tools can predict properties like the ligand's cone angle, its binding affinity to a metal center, and the stability of key catalytic intermediates. Recent work has also shown the use of computational design in developing phosphine-borane derivatives as potential therapeutic agents, where properties like hydrophobicity (LogP) are calculated to predict biological activity. nih.gov This highlights the broad applicability of computational methods in optimizing the molecular framework of this compound for diverse applications, from catalysis to materials science and medicinal chemistry. tcichemicals.comnih.gov
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The practical utility of tert-butylphenylphosphine (B1609042) borane (B79455) and its derivatives is intrinsically linked to the efficiency and sustainability of their synthesis. While methods for preparing phosphine (B1218219) boranes have been established, a primary focus for future research will be the development of more atom-economical and environmentally benign synthetic routes. nih.gov This includes exploring catalytic methods that minimize waste and avoid the use of hazardous reagents.
A promising avenue is the development of one-pot reductive methodologies. For instance, a novel one-pot synthesis of optically pure tert-butylmethylphosphine–borane has been reported, starting from tert-butylmethylphosphinous acid–borane. researchgate.net This approach, which utilizes a mixed anhydride (B1165640) and a suitable reducing agent like tetrabutylammonium (B224687) borohydride (B1222165), offers a practical and efficient pathway to valuable P-stereogenic ligands. researchgate.net
Future work will likely focus on:
Catalytic P-H functionalization: Developing catalytic systems that enable the direct and selective functionalization of the P-H bond in precursor molecules, reducing the number of synthetic steps.
Flow chemistry: Implementing continuous flow processes for the synthesis of phosphine boranes to enhance safety, scalability, and reproducibility.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric environment of tert-butylphenylphosphine borane suggests the potential for novel reactivity patterns that are yet to be fully explored. The borane group, while primarily serving as a protecting group, can also influence the reactivity of the phosphorus center in unexpected ways.
Emerging research directions include:
Frustrated Lewis Pair (FLP) chemistry: Investigating the potential of this compound derivatives to act as the Lewis base component in FLPs for the activation of small molecules like H₂, CO₂, and olefins. The bulky tert-butyl group could play a crucial role in preventing the formation of classical adducts, thereby promoting FLP reactivity.
Unconventional bond activations: Exploring the ability of metal complexes of this compound to activate traditionally inert bonds, such as C-H and C-F bonds, leading to new catalytic transformations.
Photoredox catalysis: Investigating the role of this compound and its derivatives as ligands in photoredox catalytic cycles, potentially enabling new and efficient synthetic methodologies.
Expansion of Catalytic Applications Beyond Traditional Reactions
While P-chirogenic phosphine ligands derived from phosphine boranes have demonstrated remarkable success in asymmetric hydrogenation and other transformations, there is significant potential to expand their catalytic applications into new and challenging areas. tcichemicals.combohrium.comnih.gov The unique properties of ligands bearing a tert-butyl group at the phosphorus atom, such as high enantioselectivity and catalytic efficiency, make them attractive candidates for a broader range of reactions. tcichemicals.com
For example, novel P-stereogenic PCP pincer-Pd complexes derived from optically pure tert-butylmethylphosphine-borane have been successfully applied in the asymmetric addition of diarylphosphines to nitroalkenes. researchgate.net This demonstrates the potential for designing specialized ligands for specific, non-traditional catalytic applications.
Future research will likely target:
Asymmetric C-H functionalization: Developing catalysts based on this compound for the enantioselective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.
Polymerization catalysis: Exploring the use of these phosphine ligands in controlling the stereochemistry of polymerization reactions, leading to the synthesis of novel polymers with tailored properties.
Tandem and cascade reactions: Designing catalytic systems that can orchestrate multiple transformations in a single pot, leveraging the unique reactivity of this compound-based catalysts to streamline complex syntheses.
Design of Next-Generation P-Chirogenic Ligands Based on the Tert-butylphenylphosphine Framework
The tert-butylphenylphosphine framework has proven to be a privileged scaffold for the design of highly effective P-chirogenic ligands. tcichemicals.com The combination of a bulky tert-butyl group and a smaller group on the phosphorus atom often leads to excellent enantioselectivity in catalytic asymmetric reactions. tcichemicals.combohrium.comnih.gov Future research will focus on the rational design of new generations of ligands based on this framework to address current challenges in asymmetric catalysis.
The synthesis of conformationally rigid and electron-rich P-chirogenic phosphine ligands has been a successful strategy. nih.govbohrium.comnih.gov For instance, QuinoxP*, a P-chirogenic bisphosphine ligand with tert-butyl groups, is air-stable and exhibits high enantioinduction ability. tcichemicals.combohrium.comnih.gov
Key areas for future ligand design include:
Tunable steric and electronic properties: Creating modular ligand libraries where the steric and electronic properties can be systematically varied to fine-tune the catalyst performance for a specific reaction. This could involve modifying the phenyl ring with different substituents or altering the second group on the phosphorus atom.
Supramolecular catalysis: Incorporating the tert-butylphenylphosphine moiety into larger supramolecular assemblies to create enzyme-like catalytic pockets that can achieve exceptional levels of selectivity.
Bifunctional ligands: Designing ligands that contain both a phosphine center and another functional group capable of participating in the catalytic cycle, leading to cooperative catalytic effects.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms is paramount for the rational design of improved catalysts and the discovery of new reactions. Advanced spectroscopic and computational techniques will play an increasingly important role in elucidating the intricate details of catalytic cycles involving this compound and its derivatives.
Mechanistic studies of rhodium-catalyzed asymmetric hydrogenation using P-chirogenic phosphine ligands have already revealed that the reaction proceeds through Rh-dihydride intermediates and that enantioselection is determined at the formation of a hexacoordinated Rh(III) complex. tcichemicals.com
Future research will benefit from:
Operando spectroscopy: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor catalytic reactions in real-time, providing direct evidence for the formation and transformation of catalytic intermediates.
Advanced mass spectrometry: Employing techniques like electrospray ionization mass spectrometry (ESI-MS) to intercept and characterize transient species in the catalytic cycle.
High-level computational modeling: Using density functional theory (DFT) and other computational methods to map out entire catalytic cycles, predict the structures of transition states, and understand the origins of stereoselectivity. researchgate.net
By integrating these advanced analytical and computational tools, researchers can gain unprecedented insights into the behavior of this compound-based systems, paving the way for the next generation of high-performance catalysts and materials.
Q & A
Q. What are common synthetic routes for tert-butylphenylphosphine borane, and how is its structure confirmed?
this compound is typically synthesized via dynamic resolution using s-BuLi and a chiral ligand like (-)-sparteine. The phosphide intermediate is generated by deprotonation, followed by borane complexation to stabilize the product. Structural confirmation involves 31P NMR spectroscopy to monitor phosphorus environments and GC-MS for purity assessment. Isolation as a borane complex enhances stability, critical for handling air-sensitive intermediates .
Q. How does this compound contribute to asymmetric organophosphorus synthesis?
This compound serves as a precursor for chiral phosphine ligands. For example, deprotection of its borane group with lithium amide yields enantiopure aminophosphines, which are pivotal in constructing ligands for catalytic asymmetric reactions. The steric bulk of the tert-butyl group enhances stereochemical control during ligand-metal coordination .
Q. What safety protocols are essential for handling this compound?
Due to borane’s pyrophoric nature, reactions must be conducted under inert atmospheres (e.g., N₂ or Ar). Moisture-free solvents and cold storage (-20°C) are recommended to prevent decomposition. Safety guidelines for borane complexes, including flame-resistant labware and fume hoods, should be strictly followed .
Q. Which spectroscopic methods are effective for analyzing this compound’s Lewis acid-base interactions?
31P NMR is primary for tracking phosphorus coordination shifts. 1H/19F HOESY NMR can map spatial interactions between borane and phosphine moieties, revealing transient encounter complexes in solution. Complementary X-ray crystallography provides definitive structural data on solid-state adducts .
Advanced Research Questions
Q. How do reaction parameters influence enantioselectivity in dynamic resolution of this compound derivatives?
Enantioselectivity depends on temperature, time, and steric effects. Lower temperatures favor kinetic control, while prolonged reaction times may lead to equilibration (thermodynamic control). For instance, (-)-sparteine-mediated resolution shows higher enantiomeric excess (ee) at -78°C but diminishes with warming. Variable-temperature NMR and kinetic studies are key to optimizing conditions .
Q. What computational approaches elucidate electron-pair donation in this compound’s Lewis acid-base interactions?
Density Functional Theory (DFT) models predict electron density distribution and bond dissociation energies. Comparing computed HOMO-LUMO gaps with experimental NMR chemical shifts validates the Lewis basicity of phosphorus and acidity of borane. Such models guide ligand design for frustrated Lewis pair (FLP) catalysis .
Q. What challenges arise in isolating enantiopure this compound derivatives, and how are they addressed?
Challenges include borane dissociation during purification and racemization under ambient conditions. Mitigation strategies:
Q. How do steric and electronic modifications of the phosphine moiety affect catalytic performance in FLP systems?
Bulkier substituents (e.g., tert-butyl) enhance steric shielding, reducing undesired side reactions. Electron-withdrawing groups on the phenyl ring increase phosphorus’s Lewis basicity, improving H₂ activation efficiency. Linear free-energy relationships (LFER) and Hammett plots correlate substituent effects with catalytic turnover rates .
Methodological Considerations
- Contradictions in Stability Data : While isolated borane complexes are stable under inert conditions, their hygroscopic nature poses decomposition risks. Conflicting reports on shelf life emphasize the need for real-time stability studies under varying storage conditions .
- Validation of Enantiopurity : Cross-validate ee measurements using NMR chiral shift reagents (e.g., Eu(hfc)₃) and polarimetry to account for method-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
